![molecular formula C19H13ClN4O2 B2836288 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone CAS No. 477858-10-9](/img/structure/B2836288.png)
1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone is a heterocyclic compound. The unique combination of functional groups and ring structures gives it distinctive properties, making it a subject of interest in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step processes that assemble the different functional groups and heterocyclic rings. A common synthetic route might start with a 4-chlorobenzyl halide, which undergoes nucleophilic substitution to introduce the pyridinone moiety. This step is typically followed by cyclization reactions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods: For industrial production, the process needs to be scalable and cost-effective. This involves optimizing reaction conditions such as temperature, pressure, and solvent use. Catalysts may be employed to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridinone ring, forming various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form different structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyl and pyridine rings, allowing for functionalization.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction may involve hydrides like sodium borohydride or catalytic hydrogenation.
Substitution: Typical reagents include halides or other electrophiles for nucleophilic substitution, and bases or nucleophiles for electrophilic substitution.
Major Products Formed: The major products of these reactions depend on the exact conditions but generally involve functionalized derivatives of the original compound. These could include oxidized, reduced, or substituted variants with modified biological or chemical properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is valuable for studying reaction mechanisms due to its diverse reactivity. It also serves as a building block for synthesizing more complex molecules.
Biology: In biological research, derivatives of this compound are investigated for their potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: The compound shows promise in medicinal chemistry. Its structural motifs are often found in drugs, leading to investigations into its potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator.
Industry: Industrially, the compound can be used as an intermediate in the synthesis of dyes, pigments, or other chemical products that require complex aromatic structures.
Mécanisme D'action
The mechanism of action for 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone depends on its specific application. In a biological context, it might act by binding to a specific enzyme or receptor, altering its activity. This interaction could inhibit enzyme function or modulate receptor signaling pathways, leading to a physiological response. The exact molecular targets and pathways vary but often involve critical proteins in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to 1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone include other pyridinones and oxadiazoles, which share some structural elements but differ in their specific substituents and functional groups. Examples include:
1,3,4-Oxadiazole derivatives: Known for their broad spectrum of biological activities.
Pyridinone derivatives: Studied for their pharmacological properties.
Uniqueness: What sets this compound apart is the combination of the 1,2,4-oxadiazole ring with a pyridinone and a chlorobenzyl group. This unique structure provides a specific set of chemical reactivities and biological activities not typically found in other similar compounds.
This compound's multifaceted nature makes it an exciting subject for further research and application in various fields.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-16-4-1-13(2-5-16)11-24-12-15(3-6-17(24)25)19-22-18(23-26-19)14-7-9-21-10-8-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHJOEUNBYOLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
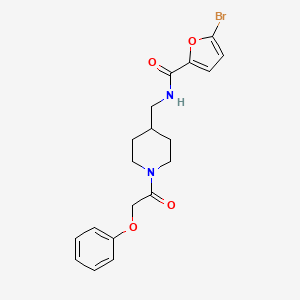
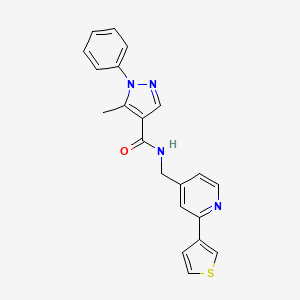
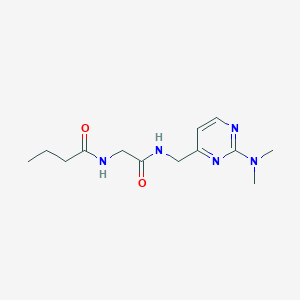
![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)
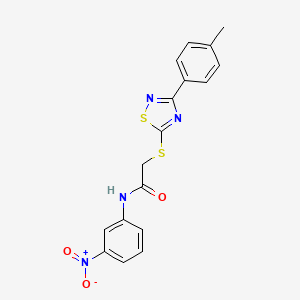
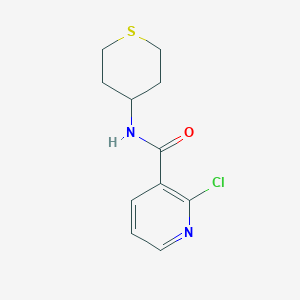
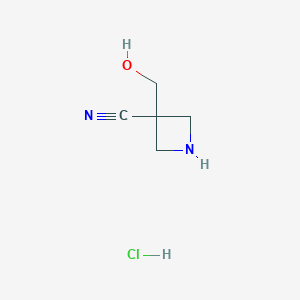

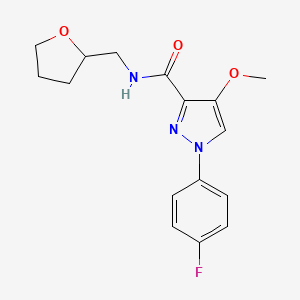
![1,3,9-trimethyl-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836223.png)
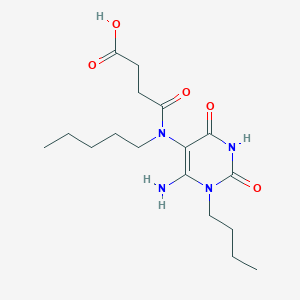
![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)
